molecular formula C19H27NO3S B2615862 Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 685847-46-5

Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2615862
CAS No.: 685847-46-5
M. Wt: 349.49
InChI Key: PHEMJKFMMHBBIM-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by:

  • A tert-butyl group at position 6, which enhances steric bulk and may improve metabolic stability.
  • A 3-methylbut-2-enamido group at position 2, introducing an α,β-unsaturated amide moiety that could participate in Michael addition or hydrogen bonding.

This compound belongs to a class of molecules explored for their structural versatility in medicinal chemistry, particularly in targeting enzyme inhibition (e.g., ANO1) and antibacterial applications .

Properties

IUPAC Name

methyl 6-tert-butyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-11(2)9-15(21)20-17-16(18(22)23-6)13-8-7-12(19(3,4)5)10-14(13)24-17/h9,12H,7-8,10H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEMJKFMMHBBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.

    Amidation: The enamido group can be introduced through amidation reactions, often using amines and acyl chlorides.

    Esterification: The carboxylate group is typically introduced through esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enamido group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzo[b]thiophene core or the substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in materials science, such as in the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • The α,β-unsaturated amide in the target compound is structurally distinct from saturated amides (e.g., Compound 24 ) or aromatic amides (e.g., trimethoxybenzamido in ), which may influence electrophilic reactivity or target binding.

Key Observations :

  • The Petasis reaction in offers modularity but lower yield (22%), while reflux with phthalic anhydride achieves moderate yields (56%).
  • The target compound’s synthesis likely involves acylation of a 2-amino precursor, a common strategy in tetrahydrobenzo[b]thiophene chemistry .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility pKa (Predicted) Reference ID
Target Compound ~420 (estimated) N/A Moderate (ester) ~12.5 (ester) N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-...-3-carboxylate 390.14 N/A Low (ethyl ester) N/A
2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-...-3-carbonitrile N/A 277–278 Insoluble N/A
6-Methyl-2-(3,4,5-trimethoxybenzamido)-...-3-carboxylic acid 405.50 N/A Low (carboxylic acid) 12.46
Methyl 6-(tert-butyl)-2-(2-(3-oxo-...-thiazin-2-yl)acetamido)-...-3-carboxylate 472.62 N/A Low 12.46

Key Observations :

  • The methyl ester in the target compound may improve solubility compared to carboxylic acid derivatives (e.g., ).
  • Bulky substituents (e.g., tert-butyl ) correlate with lower solubility, consistent with predicted densities (~1.286 g/cm³).

Key Observations :

  • The target compound’s 3-methylbut-2-enamido group may confer reactivity similar to α,β-unsaturated carbonyls in ANO1 inhibitors .
  • Antibacterial activity in Compound 24 suggests that acylated tetrahydrobenzo[b]thiophenes are viable scaffolds for antimicrobial development.

Biological Activity

Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound belonging to the class of benzo[b]thiophene derivatives. Its unique structure includes a tetrahydrobenzo[b]thiophene core, which is characterized by the presence of both benzene and thiophene rings. This compound has garnered attention for its potential biological activities, particularly in the realm of analgesic effects and interaction with various biological targets.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • tert-Butyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.
  • Enamido Substituent : May play a role in the modulation of biological activity through interaction with specific receptors or enzymes.

Analgesic Effects

Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit diverse biological activities, including significant analgesic effects. For instance, studies have shown that related compounds can exceed the analgesic activity of standard medications such as metamizole in animal models .

Case Study: Analgesic Activity Assessment

  • Method : The "hot plate" method was employed on outbred white mice to evaluate the analgesic effect.
  • Results : Compounds similar to this compound demonstrated superior efficacy compared to control drugs .

Interaction Studies

Preliminary findings suggest that this compound interacts favorably with pain-related pathways in biological systems. Studies focusing on binding affinities with various receptors or enzymes are crucial for understanding its mechanism of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison of structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateContains an amino groupExhibits significant neuroprotective effects
Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylateHydroxy and amino groups presentDemonstrates antimicrobial properties
Methyl 4-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-thieno[3,2-g]chromene-7-carboxylateSulfonyl substitutionKnown for anti-inflammatory activity

This table underscores how the specific combination of functional groups in this compound may confer distinct biological activities not observed in other similar compounds.

The exact mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that its structural features allow it to interact with key biological pathways involved in pain modulation and possibly other therapeutic targets.

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